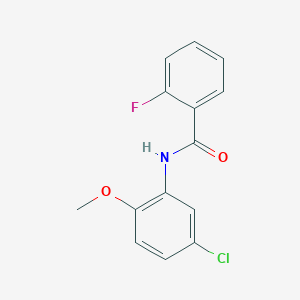

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide (molecular formula: C₁₄H₁₁ClFNO₂, molecular weight: 279.7 g/mol) is a halogenated benzamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to a 2-fluorobenzamide scaffold .

Properties

CAS No. |

330469-06-2 |

|---|---|

Molecular Formula |

C14H11ClFNO2 |

Molecular Weight |

279.69 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C14H11ClFNO2/c1-19-13-7-6-9(15)8-12(13)17-14(18)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18) |

InChI Key |

WKHARSHILDYNEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Procedure

-

Reactants :

-

Reaction Conditions :

-

Purification :

Key Advantages :

Alternative Pathway via Ester Aminolysis

A patent by describes a multi-step synthesis involving methyl 5-chloro-2-methoxybenzoate and phenethylamine , adaptable for this compound:

Steps

-

Methylation :

-

Aminolysis :

-

Isolation :

Performance Metrics :

Microwave-Assisted Synthesis

A modified approach leveraging microwave irradiation reduces reaction time:

Optimized Parameters

-

Reactants : 2-Fluorobenzoyl chloride (1.1 equiv), 5-chloro-2-methoxyaniline (1.0 equiv).

-

Solvent : DMF (5 mL per mmol).

Advantages :

Comparative Analysis of Methods

| Parameter | Direct Amidation | Ester Aminolysis | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | 1–4 hours | 6–8 hours | 15 minutes |

| Yield | 75–90% | 72–85% | 88–92% |

| Purity (HPLC) | 95–98% | 95–97% | ≥98% |

| Scalability | High | Moderate | Low to moderate |

| Equipment Needs | Standard glassware | Reflux setup | Microwave reactor |

Key Observations :

-

Direct amidation is preferred for large-scale production due to simplicity.

-

Microwave synthesis offers superior efficiency for small batches.

Critical Reaction Parameters

Solvent Selection

Catalytic Additives

-

Triethylamine neutralizes HCl, preventing protonation of the amine.

-

Catalytic DMAP (4-dimethylaminopyridine) reported to boost yields in related benzamide syntheses.

Impurity Profiling and Mitigation

Common impurities include:

-

Unreacted 5-chloro-2-methoxyaniline : Removed via aqueous wash (pH 9–10).

-

Di-acylated byproducts : Controlled by stoichiometric excess of acyl chloride.

-

Isomeric contaminants : Minimized through precise temperature control.

Analytical Data :

-

HPLC Retention Time : 8.2 minutes (C18 column, 60% acetonitrile/water).

-

¹H NMR (CDCl₃) : δ 3.90 (s, 3H, OCH₃), 6.80–7.50 (m, 7H, aromatic).

Industrial-Scale Recommendations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of N-(5-Chloro-2-hydroxyphenyl)-2-fluorobenzamide.

Reduction: Formation of N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Benzamides

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23): This trifluorinated analogue (C₁₃H₈F₃NO) exhibits a planar aromatic system with interplanar angles of 0.5° between rings and distinct hydrogen-bonding networks involving amide⋯amide interactions (N1⋯O1 = 3.054 Å) . Unlike the target compound, Fo23 lacks a methoxy group but includes additional fluorine atoms at the 2- and 3-positions, resulting in a lower molecular weight (251.20 g/mol) and altered crystal packing .

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Substitution at the 4-position of the phenyl ring with a methyl group introduces steric effects, reducing planarity compared to the 5-chloro-2-methoxy substitution in the target compound. This structural variation correlates with fluorescence properties (λex = 340 nm, λem = 380 nm), which are optimized at pH 5 and 25°C .

Mixed Halogen Derivatives

- 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide (CAS 84478-41-1) : The addition of a hydroxyl group enhances hydrogen-bonding capacity, as evidenced by a higher polar surface area (45.2 Ų vs. 30.26 Ų in the target compound) . This modification may improve solubility but reduce membrane permeability.

Physicochemical Properties

*Estimated based on structural similarity.

- Lipophilicity : The target compound’s logP (3.45) exceeds Fo23’s estimated logP (~2.8), reflecting the methoxy group’s electron-donating effects and reduced polarity compared to fluorine .

- Thermal Stability : Fo23’s melting point (100–102°C) suggests robust crystalline packing due to 1D amide⋯amide hydrogen bonds, whereas the target compound’s melting point remains unreported but may vary based on substituent interactions .

Spectroscopic and Crystallographic Features

- NMR Spectroscopy : Fo23’s ¹⁹F NMR signals (-114, -139, -147 ppm) reflect fluorine’s electronic environment, while the target compound’s ¹⁹F NMR would likely show a single peak due to a single fluorine substituent .

- Crystal Packing : Fo23 exhibits coplanar aromatic rings and 1D hydrogen-bonded chains along the a-axis, stabilized by C-H⋯F/O interactions . The target compound’s methoxy group may disrupt coplanarity, leading to divergent packing motifs (e.g., C-H⋯O interactions involving the methoxy oxygen).

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide is a compound of increasing interest in biological research due to its potential therapeutic applications and unique structural properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro and methoxy group on the phenyl ring, alongside a fluorobenzamide moiety. These functional groups contribute to its distinct chemical reactivity and biological activity. The presence of halogens and methoxy groups can influence its binding affinity to various biological targets, making it a valuable compound for research in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory processes, which could be beneficial in treating various inflammatory diseases.

- Cytotoxicity : Preliminary findings suggest that it may induce cytotoxic effects in certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis .

The biological activity of this compound is thought to involve interactions with specific molecular targets. Its mechanism may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways, influencing cell survival and proliferation.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its potential as an antibiotic.

Anti-inflammatory Studies

Research has highlighted the anti-inflammatory potential of this compound. In one study, it was found to significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in managing inflammatory conditions.

Cytotoxicity in Cancer Cells

A detailed evaluation of this compound's cytotoxic effects was conducted using cancer cell lines such as AGS (gastric cancer) and HGC27. The results indicated that the compound could induce cell cycle arrest primarily in the G2/M phase and promote necrosis rather than apoptosis at higher concentrations. This suggests a unique mechanism of action that could be exploited for therapeutic purposes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide?

The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, a similar benzamide derivative was prepared by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline at -50°C under inert conditions, followed by purification via recrystallization . Key steps include:

- Activation of the carboxylic acid group using DCC/HOBt.

- Low-temperature reaction to minimize side reactions.

- Confirmation of purity via IR, ¹H-NMR, and elemental analysis.

Q. How can the compound be characterized to confirm its structure?

Characterization typically involves spectroscopic and analytical methods:

Q. What are the optimal conditions for studying its fluorescence properties?

Fluorescence intensity is maximized under controlled conditions:

- pH 5 : Protonation states of functional groups (e.g., amide) influence emission .

- 25°C : Higher temperatures may quench fluorescence due to increased molecular collisions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance stability .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or selectivity?

- Derivatization strategies : Introduce sulfonamide groups (e.g., via benzenesulfonyl chloride) to improve pharmacological properties, as seen in analogs with anti-inflammatory or antimicrobial activity .

- Substituent effects : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter electronic properties and binding affinity .

- Purification : Use HPLC to isolate pure derivatives and assess structure-activity relationships (SAR) .

Q. How to resolve contradictions in fluorescence data across studies?

Discrepancies in reported fluorescence intensity (e.g., pH or solvent effects) can arise from:

- Concentration variations : Ensure linearity in the concentration range (e.g., 0.1–1.0 mg/L) to avoid self-quenching .

- Instrument calibration : Use standardized fluorophores (e.g., quinine sulfate) to calibrate spectrofluorometers .

- Environmental controls : Document temperature, oxygen levels, and light exposure during measurements .

Q. What analytical challenges arise in detecting trace amounts of this compound?

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity using spectrofluorometry (e.g., LOD = 0.269 mg/L) .

- Matrix effects : Employ solid-phase extraction (SPE) to isolate the compound from complex biological or environmental samples .

- Validation : Cross-validate results with LC-MS/MS to ensure specificity and accuracy .

Q. How does the compound’s electronic structure influence its reactivity?

- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., electron-donating methoxy groups slow electrophilic substitution) .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict sites for nucleophilic attack or hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.